5-Bromothiophene-2-carboxamide
Overview
Description
5-Bromothiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The bromine atom is attached to the fifth position of the thiophene ring, and the carboxamide group is attached to the second position
Mechanism of Action
Target of Action
The primary targets of 5-Bromothiophene-2-carboxamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound with diverse applications in organic synthesis and material chemistry .
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its precise mode of action. As a thiophene derivative, this compound might interact with its targets through various chemical reactions such as nucleophilic substitution, coupling, and cyclization . These reactions could introduce different functional groups and conformations, potentially altering the activity of the target molecules .
Biochemical Pathways
Thiophene derivatives are known to participate in a wide range of reactions, potentially affecting various biochemical pathways . .
Result of Action
Thiophene derivatives are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other interacting molecules, and temperature . .
Biochemical Analysis
Biochemical Properties
5-Bromothiophene-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of potent and selective inhibitors for BCATm, a mitochondrial branched-chain aminotransferase . The compound binds to the active site of BCATm via multiple hydrogen bond and van der Waals interactions .
Cellular Effects
The cellular effects of this compound are largely dependent on the specific biochemical reactions it participates in. For instance, when used as a BCATm inhibitor, it can influence cell function by altering the levels of branched-chain amino acids in the cell
Molecular Mechanism
The molecular mechanism of this compound is closely tied to its biochemical properties. As a BCATm inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the transamination of branched-chain amino acids . This interaction is facilitated by the compound’s unique structure, which allows for multiple points of contact with the enzyme .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-established. Given its role as a BCATm inhibitor, it may be involved in the metabolism of branched-chain amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromothiophene-2-carboxamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Carboxylation: The brominated thiophene is then subjected to carboxylation to introduce the carboxylic acid group at the second position, forming 5-bromothiophene-2-carboxylic acid.
Amidation: The carboxylic acid is converted to the corresponding amide by reacting it with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a direct amidation method.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also employ continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromothiophene-2-carboxamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form various biaryl derivatives. These reactions typically use palladium catalysts and boronic acids or stannanes as coupling partners.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and the carboxamide group can be reduced to the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or toluene.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products:
Substitution Products: Various substituted thiophene derivatives depending on the nucleophile used.
Coupling Products: Biaryl derivatives with diverse functional groups.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Bromothiophene-2-carboxamide is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic applications.
Biology and Medicine:
Drug Discovery: The compound and its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industry:
Chemical Manufacturing: this compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
5-Chlorothiophene-2-carboxamide: Similar structure with a chlorine atom instead of bromine.
5-Iodothiophene-2-carboxamide: Similar structure with an iodine atom instead of bromine.
5-Methylthiophene-2-carboxamide: Similar structure with a methyl group instead of bromine.
Comparison:
Reactivity: The bromine atom in 5-Bromothiophene-2-carboxamide makes it more reactive in nucleophilic substitution and coupling reactions compared to its chloro and iodo analogs.
Applications: While all these compounds can be used in organic synthesis and materials science, the specific applications may vary based on their reactivity and the nature of the substituent.
Uniqueness: this compound is unique due to its balanced reactivity and stability, making it a versatile intermediate in various chemical transformations.
Properties
IUPAC Name |
5-bromothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEMDMUNZYLWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345593 | |
Record name | 5-bromothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76371-66-9 | |
Record name | 5-bromothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76371-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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